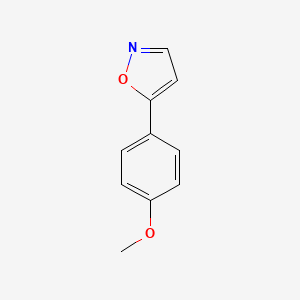
2,5-Dimethyl-1-p-tolyl-1H-pyrrole
Vue d'ensemble
Description
2,5-Dimethyl-1-p-tolyl-1H-pyrrole is a chemical compound with the CAS Number: 5044-26-8 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole .
Molecular Structure Analysis
The InChI code for 2,5-Dimethyl-1-p-tolyl-1H-pyrrole is 1S/C13H15N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,5-Dimethyl-1-p-tolyl-1H-pyrrole is a solid at room temperature . It has a density of 1.18g/cm3 . The boiling point of this compound is 565.9ºC at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : 2,5-Dimethyl-1-p-tolyl-1H-pyrrole can be synthesized through various reactions, including Pall-Knorr reaction, utilizing raw materials like 2,5-hexanedione and glycine, with catalysts such as acetic acid or uranyl nitrate hexahydrate under ultrasonic irradiation or other conditions (Yue, 2012); (Satyanarayana & Sivakumar, 2011).
Molecular Structure Analysis : Detailed studies on the molecular structure, utilizing techniques like NMR, IR, and HR MS spectral analysis, have been conducted to characterize the compounds derived from 2,5-Dimethyl-1-p-tolyl-1H-pyrrole (Yue, 2012); (Singh et al., 2015).
Applications in Various Fields
Flavoring Agents : Its derivatives, like 2,5-dimethyl-N-pyrrole linalyl ester, have been applied in flavoring, especially in cigarettes, contributing to improved taste and reduced irritation (Yue, 2012).
Pharmacological Properties : Certain derivatives, such as 1H-pyrrole-2,5-dione derivatives, exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial activities, with potential as therapeutic agents (Paprocka et al., 2022).
Antimicrobial Agents : Novel pyrrole derivatives have shown significant antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Hublikar et al., 2019).
Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been identified to improve monoclonal antibody production in Chinese hamster ovary cell cultures, indicating its utility in biotechnological applications (Aki et al., 2021).
Electrochromic Devices : Certain derivatives, like 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole, have been used in the development of electrochromic devices due to their suitable material properties (Yiĝitsoy et al., 2007).
Non-linear Optical (NLO) Applications : Computational studies have indicated the potential of certain pyrrole chalcone derivatives for non-linear optical applications, based on their calculated hyperpolarizability values (Singh et al., 2013).
Anti-Corrosion Activity : 3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole, synthesized through multicomponent reactions, has shown potential as an anti-corrosion agent in electrochemical tests, indicating its use in material sciences (Louroubi et al., 2021).
Chemical Reactivity : The compound and its derivatives exhibit diverse reactivity profiles, making them suitable for various chemical syntheses and transformations, as indicated by experimental and computational studies (Singh et al., 2014).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P351, P338) .
Propriétés
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIUPUUNVWDJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365567 | |
| Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |
CAS RN |
32411-27-1 | |
| Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)





